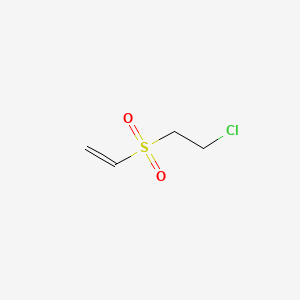

(2-Chloroethanesulfonyl)ethene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Ethenesulfonyl Fluoride (ESF)

A study by Zheng, Dong, and Sharpless (2016) describes a two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF) from readily available 2-chloroethanesulfonyl chloride. This process involves a neat reaction with an aqueous, nearly saturated potassium bifluoride solution, followed by a dehydrochlorination step using magnesium oxide as the base, yielding ESF in 98% yield on a kilogram scale. This method highlights the compound's role in the efficient and scalable synthesis of ESF, a useful reagent in organic synthesis (Zheng, Dong, & Sharpless, 2016).

Environmental Remediation

Several studies have explored the use of chloroethanes and their derivatives, including (2-Chloroethanesulfonyl)ethene, in environmental remediation, particularly in the reductive dechlorination of chlorinated aliphatic hydrocarbons, which are prominent groundwater pollutants. For instance, De Wildeman et al. (2003) reported on the isolation of Desulfitobacterium dichloroeliminans strain DCA1, a bacterium that converts 1,2-dichloroethane and vicinal dichloropropanes and -butanes into completely dechlorinated end products, showcasing the potential for bioremediation of chlorinated pollutants (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).

Biochemical Transformations

Research by Maymó-Gatell, Chien, Gossett, and Zinder (1997) isolated a bacterium, strain 195, capable of reductively dechlorinating tetrachloroethene to ethene. This study underscores the biochemical potential of specific microorganisms to transform chlorinated compounds into less harmful products, contributing to the understanding of natural attenuation processes and the development of bioremediation strategies for chlorinated solvent-contaminated sites (Maymó-Gatell, Chien, Gossett, & Zinder, 1997).

Chemical Transformations and Catalysis

The study of this compound and its derivatives extends to chemical transformations and catalysis, where these compounds serve as precursors or intermediates in various chemical reactions. For example, Rollins and Sermon (1986) explored the temperature-programmed reduction of metal chlorides using ethene, producing chloroethene and 1,2-dichloroethane, among other products. This research provides insight into the reactivity and potential applications of chlorinated ethenes in synthetic chemistry and industrial processes (Rollins & Sermon, 1986).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-2-ethenylsulfonylethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWXFNRRQJFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994000 |

Source

|

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7327-58-4 |

Source

|

| Record name | 2-Chloroethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)